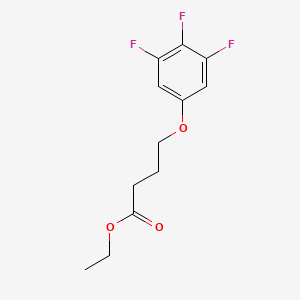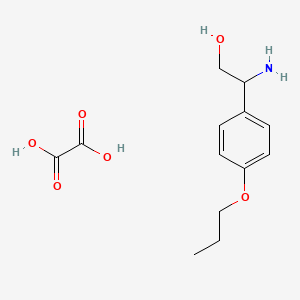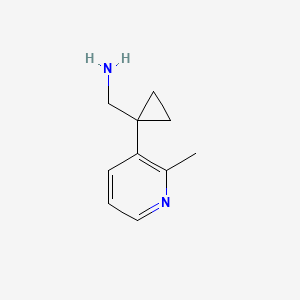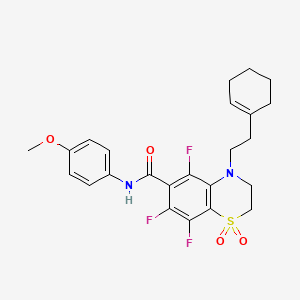
C24H25F3N2O4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C24H25F3N2O4S is a complex organic molecule. This compound is known for its unique chemical structure, which includes multiple functional groups such as aromatic rings, ether, and sulfone. It is used in various scientific research fields due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C24H25F3N2O4S involves multiple steps, including the formation of aromatic rings and the introduction of functional groups like ether and sulfone. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reaction conditions include the use of catalysts, specific temperatures, and pH levels to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
In industrial settings, the production of This compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
C24H25F3N2O4S: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired chemical transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
C24H25F3N2O4S: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of C24H25F3N2O4S involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to C24H25F3N2O4S include:
F2017-0664: This compound shares a similar chemical structure and functional groups.
Ambpe1011209: Another compound with comparable properties and applications
Uniqueness
What sets This compound apart from these similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a broader range of chemical reactions and applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C24H25F3N2O4S |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
4-[2-(cyclohexen-1-yl)ethyl]-5,7,8-trifluoro-N-(4-methoxyphenyl)-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C24H25F3N2O4S/c1-33-17-9-7-16(8-10-17)28-24(30)18-19(25)21(27)23-22(20(18)26)29(13-14-34(23,31)32)12-11-15-5-3-2-4-6-15/h5,7-10H,2-4,6,11-14H2,1H3,(H,28,30) |
InChI Key |
VDZSCZYMIJCSBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3CCC4=CCCCC4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


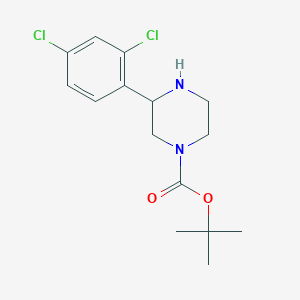
![Methyl 8-chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638242.png)
![Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate](/img/structure/B12638263.png)



![1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene](/img/structure/B12638280.png)
![(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B12638293.png)
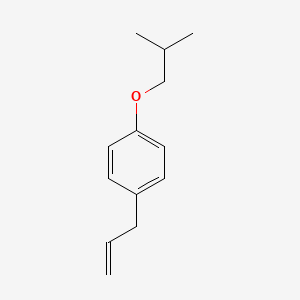
![3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)
